Elimination Half-Life Extension: Sustained Target Engagement Relative to Dothiepin
Northiaden exhibits a significantly longer elimination half-life compared to its parent compound dothiepin. In human pharmacokinetic studies following a single 75 mg oral dose of dothiepin, the mean half-life of elimination for northiaden was 33 hours (range 22–60 hours), while dothiepin S-oxide had a half-life of 19 hours (range 13–35 hours) [1]. A comprehensive review of antidepressant metabolites further reports the elimination half-life range for northiaden as 36–46 hours, compared to 14–24 hours for dothiepin [2]. This approximate 1.5- to 2-fold increase in half-life indicates that northiaden persists in plasma considerably longer than the parent drug, a property critical for studies requiring sustained noradrenergic modulation.
| Evidence Dimension | Elimination Half-Life (t½) |
|---|---|
| Target Compound Data | Northiaden: 33 hr (22–60 hr); 36–46 hr [1][2] |
| Comparator Or Baseline | Dothiepin: 22 hr (14–40 hr); 14–24 hr [1][2] |
| Quantified Difference | Northiaden half-life is approximately 1.5–2× longer than dothiepin |
| Conditions | Human volunteers, single 75 mg oral dothiepin dose, plasma analysis by GC-MS |
Why This Matters
For in vivo studies, a longer half-life translates to more stable steady-state concentrations and sustained target engagement, reducing dosing frequency and minimizing fluctuations that could confound behavioral or biochemical endpoints.
- [1] Maguire KP, Norman TR, Burrows GD, Scoggins BA. Metabolism and pharmacokinetics of dothiepin. Br J Clin Pharmacol. 1981;12(3):405-9. View Source
- [2] Sanchez C, Hyttel J. Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding. Cell Mol Neurobiol. 1999 Aug;19(4):467-89. PMID: 10379421. View Source
